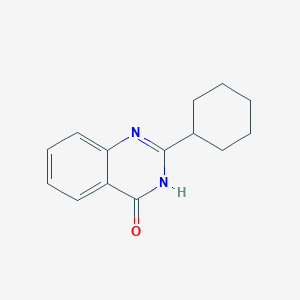

2-cyclohexylquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWDLKFIQDINLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclohexylquinazolin 4 3h One and Its Quinazolinone Scaffold

General Synthetic Strategies for Quinazolin-4(3H)-ones

The quinazolin-4(3H)-one core is a prevalent scaffold in numerous compounds, leading to the development of diverse synthetic routes. These strategies often begin with readily available ortho-substituted anilines, such as anthranilic acid or anthranilamide. rsc.org

Condensation reactions are a cornerstone of quinazolinone synthesis, typically involving the reaction of an anthranilamide derivative with a carbonyl-containing compound.

The condensation of anthranilamides with aldehydes or ketones is one of the most common and convenient methods for preparing quinazolinone precursors, which can then be oxidized to the final product. ajol.infomdpi.com This transformation is often facilitated by a catalyst to improve efficiency and yield.

A variety of catalytic systems have been employed. For instance, a one-pot method utilizes p-toluenesulfonic acid (p-TsOH) to catalyze the initial cyclocondensation, followed by an oxidative dehydrogenation step mediated by phenyliodine diacetate (PIDA). organic-chemistry.orgthieme-connect.com This approach is notable for its mild conditions and has been used to synthesize quinazolinones with diverse substituents, achieving yields of up to 92%. organic-chemistry.orgthieme-connect.com Other catalysts include boric acid or sodium dihydrogen phosphate (B84403) under solvent-free conditions, which provides excellent yields and short reaction times. ajol.info Heterogeneous catalysts like gallium-containing MCM-22 zeolites have also proven effective, yielding up to 95% of the desired product in ethanol. acs.org

The scope of this reaction is broad, accommodating various aromatic, aliphatic, and cyclic aldehydes. acs.org Research has also explored the use of copper oxide and other metal catalysts to facilitate the condensation and subsequent oxidation. researchgate.netrsc.org A mechanochemical approach using o-iodoxybenzoic acid (IBX) as the oxidant under ball-milling conditions offers a solvent-free alternative. beilstein-journals.org

| Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| p-TsOH / PIDA | THF | Room Temp | 92% | organic-chemistry.orgthieme-connect.com |

| Ga-MCM-22 Zeolite | Ethanol | Reflux | 95% | acs.org |

| Boric Acid | Solvent-free | 80°C | 95% | ajol.info |

| Sodium Dihydrogen Phosphate | Solvent-free | 100°C | 92% | ajol.info |

| IBX | Solvent-free | Ball-milling | 91% (for 4-ethylbenzaldehyde) | beilstein-journals.org |

| Copper(II) Chloride | Ethanol | Stirring | Not specified | researchgate.net |

Quinazolin-4(3H)-ones can also be synthesized by reacting anthranilamides or anthranilic acids with carboxylic acids or their more reactive derivatives, such as acyl chlorides and anhydrides. nih.govijprajournal.com A common two-step procedure involves first reacting anthranilic acid with an acid anhydride (B1165640) (e.g., acetic anhydride) to form a 2-substituted benzoxazin-4-one intermediate. nih.govnih.gov This intermediate is then treated with an amine or ammonia (B1221849) source to yield the final quinazolinone. ijprajournal.comnih.gov

Microwave-assisted syntheses have been developed to accelerate these reactions. ijprajournal.com For example, a one-pot, two-step microwave protocol involves heating an anthranilic acid with a carboxylic acid or acyl chloride, followed by the addition of an amine to complete the cyclization. ijprajournal.com Another approach describes the thermal reaction of 2-aminobenzamide (B116534) with succinic anhydride in toluene (B28343) to form a diamide (B1670390) intermediate, which is then cyclized to the quinazolinone using aqueous sodium hydroxide. rsc.org

Thermal cyclization is a key step in many quinazolinone syntheses. Often, an acyclic precursor, such as an N-acylanthranilamide or a related intermediate, is heated to induce ring closure. For instance, the synthesis of 2-methyl-4H-3,1-benzoxazan-4-one, a common precursor to quinazolinones, is achieved through the thermal cyclization of anthranilic acid with acetic anhydride. researchgate.net Similarly, ureidobenzonitriles can undergo thermal cyclization to form 3,4-dihydro-4-imino-2(1H)-quinazolinones. tandfonline.com The conversion of a diamide, formed from 2-aminobenzamide and succinic anhydride, into the corresponding quinazolinone is also achieved by heating in the presence of aqueous sodium hydroxide. rsc.org

The development of one-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, has significantly improved the efficiency and environmental footprint of quinazolinone production. aristonpubs.com These protocols often involve multi-component reactions.

Several one-pot methods have been reported using various starting materials and catalysts. A three-component reaction of isatoic anhydride, an aldehyde, and formamide (B127407) in PEG-400 provides a rapid, catalyst-free route to 2-substituted quinazolin-4(3H)-ones. rsc.org Another efficient one-pot synthesis involves the reaction of o-nitrobenzamides and alcohols, catalyzed by palladium. rsc.org This cascade reaction includes alcohol oxidation, nitro group reduction, condensation, and dehydrogenation without requiring external oxidants or reducing agents. rsc.org Nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols also provides a general and environmentally benign one-pot pathway. acs.org Other protocols utilize catalysts like 2,4,6-trichloro-1,3,5-triazine (TCT) for the three-component reaction of anthranilic acid, amines, and formic acid under solvent-free conditions. aristonpubs.com

| Starting Materials | Catalyst/Key Reagent | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| o-Aminobenzamides, Alcohols | [Ni(MeTAA)] | Heat | Acceptorless dehydrogenative coupling | acs.org |

| o-Nitrobenzamides, Alcohols | Palladium | 140°C | Redox-neutral cascade | rsc.org |

| Isatoic Anhydride, Aldehydes, Formamide | None | PEG-400, Heat | Catalyst-free, three-component | rsc.org |

| Anthranilic Acid, Amines, Formic Acid | TCT | Solvent-free, Room Temp | Cost-effective catalyst | aristonpubs.com |

| Anthranilamide, Aldehydes | p-TsOH, PIDA | THF, Room Temp | Mild conditions, good yields | organic-chemistry.orgthieme-connect.com |

| Anthranilic Acid, Acetic Anhydride, Amines | None | Ultrasonic Irradiation | Solvent-free, rapid | nih.gov |

In line with the principles of green chemistry, several catalyst-free methods for quinazolinone synthesis have been established. These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of unconventional solvents or energy sources.

A notable catalyst-free approach involves the three-component reaction of isatoic anhydride, aldehydes, and formamide in polyethylene (B3416737) glycol (PEG-400) as the solvent. rsc.org Another metal- and catalyst-free protocol achieves the synthesis from o-aminobenzamide and styrenes, using di-tert-butyl peroxide (DTBP) as an oxidant. mdpi.com The reaction of 2-aminoacetophenones with isocyanates or isothiocyanates can also proceed without a catalyst to form quinazolinone derivatives, producing only water as a byproduct. nih.govfrontiersin.org Additionally, ultrasonic irradiation has been successfully used to promote the one-pot reaction of anthranilic acid, acetic anhydride, and primary amines in the absence of any catalyst, offering high yields and short reaction times. nih.gov

Condensation Reactions

Development of Specific Synthetic Routes for 2-Cyclohexylquinazolin-4(3H)-one

Several synthetic routes have been successfully developed for the specific synthesis of this compound. A common and effective method is the condensation of 2-aminobenzamide with cyclohexyl-containing reagents. One such approach involves the reaction of 2-aminobenzamide with cyclohexanecarbaldehyde. mdpi.com An iridium-catalyzed reaction between 2-aminobenzamide and 3-cyclohexenecarbaldehyde in toluene has also been reported to yield the target compound. google.com

Another strategy utilizes N-(2-aminobenzoyl)benzotriazoles, which react with amines and orthoesters or aldehydes under catalyst-free conditions to form the quinazolinone ring system, providing this compound in a reported yield of 53%. researchgate.net Furthermore, mechanochemical synthesis, which involves ball milling of reactants in the solid state, has been shown to be an efficient method. This technique, using 2-aminobenzamide and cyclohexyl aldehydes with an oxidant like o-iodoxybenzoic acid (IBX), can produce the desired product. researchgate.net

| Starting Materials | Reagents/Catalyst | Method | Yield | Reference |

| 2-Aminobenzamide, Cyclohexanecarbaldehyde | Not specified | Condensation | 88% | mdpi.com |

| N-(2-aminobenzoyl)benzotriazole | Catalyst-free | Cyclization | 53% | researchgate.net |

| 2-Aminobenzamide, 3-Cyclohexenecarbaldehyde | [Cp*IrCl2]2 | Catalytic Cyclization | Not specified | google.com |

| 2-Aminobenzamide, Cyclohexyl aldehyde | IBX | Mechanochemical | Not specified | researchgate.net |

Advanced Synthetic Techniques for Quinazolin-4(3H)-one Derivatization

The derivatization of the quinazolin-4(3H)-one scaffold has been significantly advanced through the use of transition-metal catalysis. frontiersin.org Copper-catalyzed reactions are particularly prominent, enabling the synthesis of quinazolinones from a wide array of starting materials, including 2-aminobenzamides, 2-aryl indoles, and 2-nitrobenzaldehydes. chim.it These methods often involve C-H activation, C-N/C-C bond cleavage, and multiple bond formations in one-pot operations. chim.it Other transition metals like iron, manganese, and cobalt have also been employed to catalyze the synthesis of quinazolines through strategies such as Acceptorless Dehydrogenative Coupling (ADC). frontiersin.org Beyond metal catalysis, visible-light-induced cyclization of 2-aminobenzaldehydes represents another novel approach for constructing the quinazolinone scaffold. researchgate.net

Hydrogen peroxide (H₂O₂) has emerged as an effective and environmentally friendly oxidant in quinazolinone synthesis. One notable method involves the reaction of a substituted 2-aminobenzamide with dimethyl sulfoxide (B87167) (DMSO), which serves as a C1 source, using H₂O₂ as the oxidant. acs.orgnih.govacs.org This transition-metal-free approach is lauded for its sustainability and good yields. acs.org Another advanced technique is the ligand-free, copper-catalyzed tandem oxidative synthesis using a Cu₂O–H₂O₂ system. This method allows for the formation of 2-substituted quinazoline-4(3H)-ones from 2-aminobenzonitrile (B23959) and benzyl (B1604629) alcohol derivatives at room temperature. rsc.org Additionally, a Cu₂ZrO₃ catalyst has been used in conjunction with H₂O₂ to facilitate the reaction between anthranilamide and various aldehydes to produce quinazolinone derivatives. chim.it

The choice of solvents and reagents is critical for optimizing the yield and selectivity of quinazolinone synthesis. In the H₂O₂-mediated synthesis using 2-aminobenzamide, DMSO was found to be the optimal solvent, also functioning as a reagent by providing the methine carbon. acs.org A systematic study showed that other solvents like dimethylformamide (DMF), dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) resulted in lower yields. acs.org The reaction is also highly dependent on temperature and the concentration of the oxidant, with 150 °C and a reduced amount of H₂O₂ proving optimal. nih.govacs.org

In other synthetic schemes, the solvent's role can be even more determinative of the final product structure. nih.gov For instance, reactions run in pyridine (B92270) or 1,4-dioxane (B91453) can lead to different derivatives. nih.gov Some modern approaches have explored solvent-free, or "neat," conditions, which in certain cases, such as the reaction of o-aminobenzamide with styrenes, have provided the highest yields. mdpi.com The quest for greener alternatives has also led to the use of bio-sourced solvents like pinane (B1207555), which can favor the cyclization step in microwave-assisted synthesis and eliminate the need for other reagents like potassium carbonate. rsc.org

| Reaction | Solvent/Reagent | Effect on Reaction | Reference |

| 2-Aminobenzamide + H₂O₂ | DMSO | Acts as both solvent and C1 source, optimal yield | acs.org |

| 2-Aminobenzamide + H₂O₂ | DMF, DMA, NMP | Lower yields compared to DMSO | acs.org |

| o-Aminobenzamide + Styrene | Neat (solvent-free) | Highest product yield (56%) | mdpi.com |

| 2-Aminobenzamide + Succinic Anhydride | Pinane | Bio-sourced solvent, favors cyclization | rsc.org |

| 2-Ethoxy-4(3H)quinazolinone Derivatization | Pyridine, 1,4-Dioxane | Determines reaction pathway and product type | nih.gov |

Mechanistic Investigations of Quinazolinone Synthesis

Understanding the reaction mechanisms is crucial for the further development of synthetic methodologies. For the H₂O₂-mediated synthesis using DMSO, a plausible mechanism involves a radical-based pathway where H₂O₂ acts as the oxidant. acs.orgnih.gov In copper-catalyzed syntheses starting from methanol (B129727), the proposed mechanism begins with the copper-catalyzed oxidation of methanol to formaldehyde (B43269). researchgate.net This is followed by the reaction of formaldehyde with 2-aminobenzamide to form an imine intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final quinazolinone product. researchgate.net

Mechanistic studies for transition-metal-catalyzed reactions often point to a sequence involving the dehydrogenation of an alcohol to an aldehyde, followed by condensation with the amino group of the benzamide (B126) derivative. frontiersin.org The resulting intermediate then undergoes cyclization to form the quinazolinone. frontiersin.org Isotope-labeling experiments have also been used to elucidate reaction pathways. For example, in the oxidation of alcohols using a quinazolinone-based oxidant, studies with D₂O and ¹⁸O-labeled water confirmed an ionic addition mechanism involving the transfer of an α-hydrogen from the alcohol to the quinazoline (B50416) ring. rsc.org

Green Chemistry Principles in Quinazolinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinazolinones to reduce environmental impact. tandfonline.com Key strategies include the use of microwave irradiation and deep eutectic solvents (DES), which are biodegradable and have low vapor pressure. tandfonline.comresearchgate.net The combination of these techniques offers an efficient and environmentally friendly route to quinazolinone derivatives. tandfonline.com

Other green approaches focus on using sustainable reagents and solvents. The H₂O₂-mediated synthesis is considered a green method due to its use of a clean oxidant (H₂O₂) and the avoidance of toxic transition-metal catalysts. acs.org Similarly, employing methanol or the bio-sourced terpene derivative pinane as a solvent aligns with green chemistry principles. rsc.orgresearchgate.net The development of solvent-free reaction conditions, such as neat reactions or mechanochemical ball milling, further enhances the green credentials of quinazolinone synthesis by minimizing solvent waste. mdpi.combenthamscience.com

Structure Activity Relationships Sar and Computational Studies of 2 Cyclohexylquinazolin 4 3h One

Elucidation of Key Structural Features for Biological Activity

SAR studies have been instrumental in identifying the critical pharmacophoric elements of the quinazolinone scaffold. nih.gov The biological activities of these compounds are significantly modulated by substitutions at various positions, including the second and third positions of the pyrimidine (B1678525) ring and the fused benzene (B151609) ring. nih.govmdpi.com

Position 2 of the quinazolin-4(3H)-one ring system is a critical determinant of biological activity. nih.govmdpi.com The introduction of different substituents at this position can significantly alter the pharmacological profile of the resulting derivatives. For instance, the presence of methyl, amine, or thiol groups at the 2-position is often considered essential for antimicrobial activities. nih.gov Similarly, for anticancer activity, substitutions such as an alkyl side chain or thioether and aryl ketone groups have been found to be beneficial. nih.govglobalresearchonline.net

The nature of the substituent at position 2 also plays a crucial role in other biological activities. For example, in the context of antitumor activity, propyl substitution has been shown to be more potent compared to other analogs. rsc.org Furthermore, the presence of a chlorine atom at the 2-position, in conjunction with methoxy (B1213986) groups at positions 6 and 7, has been identified as essential for cytotoxicity. rsc.org In some cases, the substitution of a phenyl group at the second position with a group like -OCH3 has been observed to reduce antibacterial activity. frontiersin.org Conversely, replacing a benzene ring with a heteryl group at this position can significantly enhance antibacterial effects. frontiersin.org

The steric and electronic properties of the substituent at C-2 have a profound impact on the molecule's interaction with its biological target. The introduction of heterocyclic moieties, such as pyrazolyl groups, has led to derivatives with significant antimicrobial activity. nih.gov The flexibility and size of the substituent can also be a deciding factor, as seen in the case of anticonvulsant activity where both short and long simple alkyl group thio-ethers have proven effective. globalresearchonline.net

Position 3 of the quinazolin-4(3H)-one scaffold is another key site for structural modification that significantly impacts biological activity. nih.govmdpi.com The introduction of various substituents at this position can lead to a wide range of pharmacological effects, including antimicrobial, anticancer, and anticonvulsant activities. nih.govmdpi.comnih.gov

For antimicrobial activity, the presence of a substituted aromatic ring at position 3 is often considered crucial. nih.gov The addition of different heterocyclic moieties at this position has also been suggested to increase chemotherapeutic activity. In the context of anticancer activity, a bulky side chain, such as a phenyl group, at position 3 is generally favorable for achieving a successful cytotoxic drug, especially when paired with an alkyl side chain at position 2. nih.gov

The nature of the substituent at position 3 can also influence other biological activities. For anticonvulsant properties, the presence of a 2-aminophenyl group at this position has been shown to increase activity. mdpi.com Furthermore, a study on a series of quinazolinone derivatives revealed that compounds containing a 5-membered heterocyclic ring system in the substitution at position 3 were active as anticonvulsants. mdpi.com The electronic nature of the substituent can also be a deciding factor, as seen in some derivatives where a butyl substitution at position 3 had a significant effect on preventing the spread of seizure discharge. researchgate.net

The cyclohexyl group at position 2 of the quinazolin-4(3H)-one scaffold plays a significant role in modulating the biological potency of the molecule. This non-aromatic, bulky substituent can influence the compound's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can enhance membrane permeability, potentially facilitating passage across the blood-brain barrier.

Halogen atoms, such as iodine, at positions 6 and 8 have been reported to significantly improve antibacterial activity. nih.gov For instance, 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones have demonstrated enhanced antibacterial properties. nih.gov Similarly, the presence of a chlorine atom at position 7 has been found to favor anticonvulsant activity. mdpi.com

The electronic effects of substituents on the benzene ring are also crucial. Electron-donating groups on the quinazolinone ring have been found to enhance anti-tubercular activity. rsc.org In contrast, for some catalyzed synthesis reactions, electron-donating substituents on the benzene ring were better tolerated than electron-withdrawing groups. mdpi.com The specific impact of a substituent is highly dependent on the reaction conditions and the desired biological activity. For example, in certain synthetic routes, anilines containing fluorine or nitro groups failed to yield the desired product. mdpi.com

The following table summarizes the effects of various substitutions on the fused benzene ring:

| Position | Substituent | Effect on Biological Activity |

| C6, C8 | Halogen (e.g., Iodine) | Improved antibacterial activity nih.gov |

| C7 | Chlorine | Favors anticonvulsant activity mdpi.com |

| - | Electron-donating groups | Enhanced anti-tubercular activity rsc.org |

| - | Electron-donating groups | Well-tolerated in certain synthetic reactions mdpi.com |

| - | Electron-withdrawing groups (e.g., F, NO2) | May hinder certain synthetic reactions mdpi.com |

Molecular Modeling and Computational Chemistry Applications

Computational chemistry and molecular modeling have become indispensable tools in the study and development of quinazolinone derivatives, providing valuable insights into their structure-activity relationships and mechanisms of action. researchgate.net These computational approaches, including molecular docking and molecular dynamics simulations, allow for the prediction of biological activities and the optimization of lead compounds. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 2-cyclohexylquinazolin-4(3H)-one and its analogs, docking simulations are employed to understand how these compounds interact with their biological targets at the molecular level. nih.gov This information is crucial for rational drug design and for elucidating the mechanism of action.

Docking studies have been successfully used to identify potential binding modes and key interactions between quinazolinone derivatives and various biological targets, including enzymes and receptors implicated in cancer and infectious diseases. nih.govnih.gov For example, docking simulations have been performed against cancer-related targets such as Topoisomerase II, VEGFR2, c-Met, EGFR, and Estrogen Receptor Alpha to gain mechanistic insights into the anticancer activity of novel quinazolinone derivatives. nih.gov In another study, molecular docking identified phosphodiesterase B1 (PDEB1) as a key target for a series of quinazolin-4(3H)-one derivatives with antileishmanial activity. nih.gov

The results of docking simulations are often expressed as a docking score, which represents the binding affinity of the ligand for the target protein. For instance, a 4-hydroxy substituted quinazolin-4(3H)-one derivative, identified as a potent antileishmanial agent, exhibited a docking score of -11.909 kcal/mol for PDEB1. nih.gov These scores, along with the visualization of the binding poses, help in identifying key amino acid residues involved in the interaction and provide a basis for further structural optimization. nih.gov

The following table presents examples of molecular docking studies performed on quinazolinone derivatives, highlighting the target protein and the observed binding affinity:

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) |

| 2a | Picornavirus protein 4CTG | -8.0 globalresearchonline.net |

| 2b | Picornavirus protein 4CTG | -8.1 globalresearchonline.net |

| 2c | Picornavirus protein 4CTG | -8.2 globalresearchonline.net |

| 4-hydroxy substituted quinazolin-4(3H)-one | Phosphodiesterase B1 (PDEB1) | -11.909 nih.gov |

These computational predictions, when integrated with experimental data, provide a powerful platform for the discovery and development of new and more effective quinazolinone-based therapeutic agents. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical motions of atoms and molecules in a system over time. nih.gov In drug discovery, MD simulations provide critical insights into the stability of a ligand-target complex, revealing the dynamic behavior and conformational changes that are not apparent from static models like molecular docking. nih.govmdpi.com The primary goal is to assess whether a proposed binding pose of a ligand, such as this compound, within a protein's active site is stable over a simulated period under physiological conditions. nih.govnih.gov

The stability of the complex is often evaluated by monitoring metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A low and stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in its initial pose, indicating a stable interaction. mdpi.com Conversely, large fluctuations in RMSD may suggest an unstable binding mode. mdpi.com For instance, in studies of other quinazoline (B50416) derivatives targeting the Epidermal Growth Factor Receptor (EGFR), MD simulations were crucial for confirming that the lead compounds maintained stable conformations within the kinase domain, thus validating the docking results. nih.gov

MD simulations are particularly vital for understanding the role of protein flexibility in ligand binding. mdpi.com They can reveal how a binding pocket might adapt to accommodate a ligand and the role of water molecules and ions in mediating the interaction. nih.gov By simulating the system's response to the perturbation caused by ligand binding, researchers can gain a deeper understanding of the determinants of binding affinity and kinetics. nih.govcecam.org

Table 1: Key Parameters Analyzed in MD Simulations for Ligand-Target Stability

| Parameter | Description | Significance in Stability Assessment |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure over time. | A low, stable RMSD indicates the complex has reached equilibrium and the ligand's binding pose is stable. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. | Highlights flexible regions of the protein that may be involved in ligand binding or conformational changes. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | A stable Rg value suggests the protein's overall folding remains intact upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the target protein over time. | Persistent hydrogen bonds are a strong indicator of a stable and specific interaction. mdpi.com |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the ligand that is accessible to the solvent. | A decrease in SASA upon binding that remains stable suggests the ligand is well-buried within the binding pocket. mdpi.com |

Structure-Based Virtual Screening (SBVS) Approaches

Structure-Based Virtual Screening (SBVS) is a computational technique used in the early stages of drug discovery to identify potential new drug candidates from large chemical libraries. nih.gov This method relies on the three-dimensional (3D) structure of a biological target, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using computational modeling. nih.gov The process involves docking compounds from a virtual library into the target's binding site and using scoring functions to predict their binding affinity. nih.gov

The general workflow for an SBVS campaign targeting a protein with a ligand like this compound would involve several key steps:

Target Preparation: Preparing the 3D structure of the target protein, which includes adding hydrogen atoms, assigning charges, and defining the binding site.

Library Preparation: Assembling a large library of chemical compounds, such as derivatives of the quinazolin-4(3H)-one scaffold, and preparing them for docking by generating 3D conformations. nih.gov

Molecular Docking: Systematically placing each compound from the library into the defined binding site of the target protein and evaluating the geometric complementarity.

Scoring and Ranking: Using a scoring function to estimate the binding affinity for each docked compound and ranking them accordingly.

Hit Selection and Refinement: Selecting the top-ranked compounds for further analysis and experimental validation. The stability of these selected hits is often further assessed using MD simulations. nih.gov

This approach has been successfully applied to identify novel inhibitors based on the quinazoline scaffold for various targets, including EGFR. researchgate.net By screening databases like PubChem, researchers have identified quinazoline derivatives with promising binding affinities and drug-like properties. nih.gov The major challenges in SBVS include accounting for protein flexibility and the inherent inaccuracies of scoring functions, which has led to the development of combined strategies to improve prediction accuracy. rsc.org

Table 2: Illustrative Workflow for Structure-Based Virtual Screening

| Step | Action | Tools/Resources | Desired Outcome |

| 1. Target Identification & Preparation | Obtain and prepare the 3D structure of the target protein (e.g., a specific kinase or enzyme). | Protein Data Bank (PDB), UCSF Chimera, Maestro | A refined protein structure ready for docking. |

| 2. Compound Library Curation | Select and filter a library of compounds based on a core scaffold like quinazolin-4(3H)-one. | PubChem, ZINC database, OpenBabel | A diverse library of drug-like molecules. nih.govnih.gov |

| 3. Molecular Docking | Dock the library of compounds into the active site of the prepared target. | AutoDock Vina, Schrödinger Glide | A set of predicted binding poses for each compound. nih.gov |

| 4. Scoring and Ranking | Rank the compounds based on their predicted binding energy or docking score. | Docking software scoring functions | A prioritized list of potential "hits". |

| 5. Post-Docking Analysis | Analyze the binding modes of top-scoring hits and filter them based on interactions and stability. | MD Simulations, LigPlot+ | A smaller, refined list of high-confidence hits for experimental testing. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. A QSAR model takes the form of an equation: Activity = f(descriptors) + error, where the descriptors are numerical representations of the physicochemical properties of the molecules. wikipedia.org

QSAR is particularly useful when the 3D structure of the biological target is unknown (ligand-based design) or to supplement structure-based design by providing insights into which molecular properties are most influential for activity. youtube.com The process involves:

Data Set Assembly: Compiling a set of molecules with known biological activities, for example, a series of 2-substituted quinazolin-4(3H)-one derivatives and their measured inhibitory concentrations (IC₅₀) against a specific enzyme.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be categorized as electronic (e.g., partial charges), hydrophobic (e.g., LogP), steric (e.g., molecular volume), or topological, among others. youtube.com

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed biological activity.

Model Validation: Rigorously testing the model's predictive power to ensure it is robust and not a result of chance correlation.

The resulting QSAR model can be used to predict the activity of newly designed, unsynthesized compounds and to guide the modification of existing compounds to enhance their potency or reduce toxicity. nih.gov For instance, a QSAR study on a series of related heterocyclic compounds might reveal that increasing lipophilicity and adding a hydrogen bond donor at a specific position correlates with higher activity, providing clear guidelines for the rational design of new derivatives. researchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Analysis

| Descriptor Category | Example Descriptor | Description | Relevance to Biological Activity |

| Electronic | HOMO/LUMO Energy | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to participate in charge-transfer interactions. youtube.com |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures the lipophilicity of a molecule, which affects its ability to cross cell membranes and bind to hydrophobic pockets. youtube.com |

| Steric/Size | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Relates to the size and bulk of the molecule, which must be complementary to the binding site. |

| Topological | Wiener Index | A distance-based index that reflects molecular branching. | Describes the shape and connectivity of the molecule. |

| Quantum Chemical | Dipole Moment | A measure of the overall polarity of a molecule. | Influences long-range electrostatic interactions with the target protein. youtube.com |

Rational Design Principles for Novel this compound Derivatives

Rational drug design utilizes the structural and mechanistic information gained from computational and experimental studies to create novel compounds with improved therapeutic properties. nih.gov For this compound, the principles of rational design guide modifications to its core structure to enhance binding affinity, selectivity, and pharmacokinetic properties. This process integrates insights from molecular docking, MD simulations, and QSAR analyses. nih.govnih.gov

Key strategies for the rational design of new derivatives include:

Structure-Guided Modification: Using the 3D model of the ligand-target complex, medicinal chemists can identify specific locations on the this compound scaffold where modifications could lead to improved interactions. For example, if docking studies reveal an unoccupied hydrophobic pocket near the cyclohexyl ring, adding a lipophilic group to the ring could form new favorable interactions and increase potency.

Bioisosteric Replacement: Replacing functional groups on the parent molecule with other groups (bioisosteres) that have similar physical or chemical properties can modulate activity and improve metabolic stability. For instance, modifying atoms within the quinazolinone ring system could alter its electronic properties and hydrogen bonding capacity.

Molecular Hybridization: This strategy involves combining distinct pharmacophoric elements from different active molecules into a single new hybrid compound. mdpi.com A fragment from another known inhibitor could be attached to the quinazolin-4(3H)-one core to create a novel derivative that interacts with multiple sites on the target, potentially leading to higher affinity or a different mechanism of action. mdpi.com

Scaffold Hopping: Replacing the central quinazolinone core with a different chemical scaffold while retaining the key functional groups responsible for binding (in this case, the cyclohexyl group and other substituents) can lead to compounds with entirely new intellectual property space and potentially better drug-like properties.

Studies on various quinazolin-4(3H)-one series have shown that substitutions at the 2-, 3-, and 6-positions are critical for modulating activity. nih.govmdpi.com For example, designing derivatives to improve solubility and pharmacokinetic profiles has been a successful strategy for advancing quinazolinone-based compounds as potential drug candidates. nih.gov

Table 4: Rational Design Strategies for Modifying this compound

| Modification Strategy | Target Location on Scaffold | Rationale / Desired Outcome | Example Modification |

| Enhance Hydrophobic Interactions | Cyclohexyl Ring | To occupy a hydrophobic pocket in the target's active site and increase binding affinity. | Addition of a methyl or ethyl group to the cyclohexyl ring. |

| Introduce New Hydrogen Bonds | Quinazolinone Core (N3-H or C4=O) | To form additional specific hydrogen bonds with key residues in the active site, increasing specificity and potency. | Substitution at the N3 position with a group containing a hydrogen bond donor/acceptor. nih.govmdpi.com |

| Modulate Electronic Properties | Phenyl Ring of Quinazolinone | To alter the electron distribution of the scaffold, potentially improving pi-stacking interactions or other electronic interactions. | Addition of electron-withdrawing or electron-donating groups (e.g., -Cl, -OCH₃). mdpi.com |

| Improve Pharmacokinetics | Entire Molecule | To enhance properties like solubility, metabolic stability, or cell permeability. | Introduction of polar groups or ester functionalities. nih.gov |

Mechanisms of Biological Action of 2 Cyclohexylquinazolin 4 3h One

Identification and Characterization of Molecular Targets

The biological activities of 2-cyclohexylquinazolin-4(3H)-one and its derivatives are attributed to their interactions with various molecular targets, primarily through enzyme inhibition and protein binding. These interactions are fundamental to their potential therapeutic applications.

Enzyme Inhibition Studies

The quinazolin-4(3H)-one scaffold is a versatile structure that has been explored for its inhibitory effects on a range of enzymes.

Derivatives of quinazolin-4(3H)-one have been investigated as inhibitors of cholinesterases, enzymes crucial in the regulation of the neurotransmitter acetylcholine. europeanreview.org A series of quinazolin-4(3H)-one derivatives were designed and synthesized as potential multifunctional agents for Alzheimer's disease, demonstrating inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). europeanreview.orgnih.gov For instance, the compound MR2938 (B12) showed a promising IC50 value of 5.04 μM for AChE inhibition. nih.gov The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. smw.ch

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| MR2938 (B12) | Acetylcholinesterase (AChE) | 5.04 |

Quinazolin-4(3H)-one derivatives have been identified as inhibitors of carbonic anhydrases (CAs), a family of zinc-metalloenzymes. mdpi.com A library of 2-substituted quinazolin-4(3H)-ones was synthesized and evaluated against carbonic anhydrase-II (CA-II). nih.gov Some compounds, such as compound 22 (IC50 = 61.33 ± 2.38 µM), compound 1 (IC50 = 108.30 ± 0.93 µM), and compound 21 (IC50 = 191.93 ± 2.72 µM), exhibited notable CA-II inhibition. nih.gov Another study on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives showed potent inhibition against several human carbonic anhydrase (hCA) isoforms. researchgate.net For example, compounds 2, 3, 4, and 12 demonstrated inhibitory action against hCA II with KIs ranging from 6.4 to 14.2 nM. researchgate.netresearchgate.net

| Compound Series | Target Enzyme | Inhibitory Activity |

|---|---|---|

| 2-Substituted quinazolin-4(3H)-ones | Carbonic Anhydrase-II (CA-II) | IC50 values ranging from 61.33 µM to 191.93 µM for active compounds. nih.gov |

| S-substituted 2-mercaptoquinazolin-4(3H)-ones | Human Carbonic Anhydrase II (hCA II) | KI values between 6.4 and 14.2 nM for potent inhibitors. researchgate.netresearchgate.net |

| S-substituted 2-mercaptoquinazolin-4(3H)-ones | Human Carbonic Anhydrase IX (hCA IX) | KI values ranging from 7.1 to 93.6 nM. researchgate.net |

| S-substituted 2-mercaptoquinazolin-4(3H)-ones | Human Carbonic Anhydrase XII (hCA XII) | KI values ranging from 3.1 to 20.2 nM for potent inhibitors. researchgate.net |

The quinazolin-4(3H)-one scaffold has been utilized to develop inhibitors of Ecto-5'-nucleotidase (CD73) and Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), enzymes involved in nucleotide metabolism and immune responses. nih.govpatsnap.comresearchgate.netsemanticscholar.org A structure-based virtual screening led to the discovery of quinazolin-4(3H)-one derivatives as ENPP1 inhibitors. nih.gov One such compound, 7-fluoro-2-(((5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)thio)methyl)quinazolin-4(3H)-one (compound 4e), demonstrated excellent activity against ENPP1 with IC50 values of 0.188 μM at the molecular level and 0.732 μM at the cellular level. nih.gov These inhibitors prevent the degradation of 2',3'-cGAMP, a stimulator of the STING pathway, thereby enhancing innate immune responses. nih.govpatsnap.com

| Compound | Target Enzyme | IC50 (µM) - Molecular | IC50 (µM) - Cellular |

|---|---|---|---|

| Compound 4e | ENPP1 | 0.188 | 0.732 |

Quinazolin-4(3H)-one derivatives have shown significant potential as kinase inhibitors, a class of drugs that block the action of protein kinases and are prominent in cancer therapy. escholarship.org

EGFR Inhibition: Certain quinazolin-4(3H)-one derivatives have been found to inhibit the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). escholarship.orguni-saarland.de

Aurora Kinase Inhibition: The quinazolin-4(3H)-one structure is a known template for inhibitors of Aurora kinases, which are involved in cell cycle regulation. escholarship.org A novel derivative, BIQO-19, was designed to target Aurora kinase A and showed antiproliferative activity in NSCLC cells, including those resistant to EGFR tyrosine kinase inhibitors (EGFR-TKIs). escholarship.org Combination therapies targeting both EGFR and Aurora kinases have shown promise in overcoming drug resistance in lung cancer. nih.govresearchgate.netnih.gov

| Compound Class | Target Kinase | Therapeutic Relevance |

|---|---|---|

| Quinazolin-4(3H)-one derivatives | Epidermal Growth Factor Receptor (EGFR) | Non-small cell lung cancer (NSCLC). escholarship.orguni-saarland.de |

| Quinazolin-4(3H)-one derivatives (e.g., BIQO-19) | Aurora Kinase A | EGFR-TKI-resistant NSCLC. escholarship.org |

| Quinazolin-4(3H)-one derivatives | Aurora Kinase B | Overcoming resistance to EGFR inhibitors in lung cancer. nih.govnih.gov |

The stringent response in bacteria, a key survival mechanism, is regulated by RelA/SpoT homolog (RSH) proteins that synthesize and hydrolyze the alarmone (p)ppGpp. nih.govplos.org Indole derivatives, which can be incorporated into the quinazolin-4(3H)-one structure, have been identified as a chemotype capable of binding to the synthetase domain of RSH proteins. mdpi.com Molecular docking studies have been used to assess the ability of substituted indoles to bind to long RSH proteins, such as RelMtb from Mycobacterium tuberculosis and RelSeq from Streptococcus equisimilis. mdpi.comresearchgate.net This interaction presents a potential avenue for developing novel antimicrobial agents that target bacterial adaptation and persistence. mdpi.com

Glycosidase Inhibition (e.g., Alpha-Amylase, Alpha-Glucosidase)

The inhibition of glycosidase enzymes, such as alpha-amylase and alpha-glucosidase, is a critical strategy in managing type 2 diabetes mellitus. mdpi.comnih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. nih.govnih.govmdpi.com By hindering their activity, the rate of glucose absorption is delayed, leading to a reduction in postprandial blood glucose levels. mdpi.comnih.gov

Quinazolinone derivatives have been identified as a novel class of α-glucosidase inhibitors. nih.govresearchgate.net Studies on various 2-substituted quinazolin-4(3H)-ones have demonstrated significant inhibitory activity against yeast α-glucosidase, with many compounds being several hundred-fold more potent than the standard drug, acarbose. nih.govresearchgate.net For instance, a series of 2-arylquinazolin-4(3H)-ones showed IC50 values ranging from 0.3 to 117.9 μM, compared to acarbose's IC50 of 840 μM. nih.gov The structure-activity relationship (SAR) studies indicate that the nature and position of the substituent at the 2-position of the quinazolinone ring play a crucial role in the inhibitory potency. researchgate.netd-nb.info

While direct studies on this compound's specific inhibitory constants for α-amylase and α-glucosidase are not extensively detailed in the provided context, the broader class of 2-substituted quinazolinones, to which it belongs, shows significant promise in this area. The general trend suggests that these compounds are potent inhibitors, often exhibiting competitive or non-competitive modes of inhibition. nih.govd-nb.info

| Compound | Substituent at C-2 | IC50 (µM) | Reference |

|---|---|---|---|

| Acarbose (Standard) | - | 750.0 - 840 | nih.govd-nb.info |

| Quinazolinone-coumarin hybrid | Coumarin | Potent Inhibition | d-nb.info |

| Phenoxy-quinazolinone derivative | Phenoxy | Ki = 44 µM (competitive) | d-nb.info |

| 2-Arylquinazolin-4(3H)-ones | Various aryl groups | 0.3 - 117.9 | nih.gov |

Receptor Modulation

Beyond enzyme inhibition, quinazolinone derivatives have been shown to modulate the activity of specific receptors. Notably, certain 2,6-disubstituted quinazolin-4(3H)-one derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). nih.gov The mGlu7 receptor is implicated in various neurological and psychiatric disorders, and its modulation presents a potential therapeutic avenue. nih.gov

For example, compounds like 3-methyl-2,6-diphenylquinazolin-4(3H)-one and 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one have demonstrated mGlu7 NAM activity with IC50 values in the low micromolar range. nih.gov While the specific modulatory activity of this compound on mGlu7 or other receptors is not explicitly detailed, the quinazolinone scaffold's ability to interact with such targets is a significant aspect of its biological profile. nih.gov A patent has also mentioned this compound in the context of estrogen-related receptor modulation. google.com

Cellular and Biochemical Pathways Affected

The interaction of this compound and its analogs with biological targets initiates a cascade of effects on various cellular and biochemical pathways, particularly those implicated in neurodegenerative diseases and inflammation.

Inhibition of β-Amyloid Aggregation

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic oligomers and fibrils. nih.gov The inhibition of this aggregation process is a primary therapeutic strategy. While direct evidence for this compound is not provided, the general class of quinazolinone derivatives is being explored for this activity. Small molecules can interfere with the aggregation cascade at various stages, from preventing monomer misfolding to disrupting pre-formed fibrils. nih.gov

Mitigation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a contributing factor to numerous diseases. researchgate.net Quinazolinone derivatives have demonstrated antioxidant properties. mdpi.com The antioxidant capacity of these compounds is often attributed to their chemical structure, which can include phenolic hydroxyl groups that act as radical scavengers. mdpi.com Studies on 2-substituted quinazolin-4(3H)-ones have shown their ability to mitigate oxidative stress, suggesting a potential protective role in related pathologies. mdpi.com

Modulation of Tau Protein Hyperphosphorylation

The hyperphosphorylation of the tau protein is another central event in the pathogenesis of Alzheimer's disease and other tauopathies, leading to the formation of neurofibrillary tangles and neuronal dysfunction. frontiersin.orgcellsignal.com The phosphorylation state of tau is regulated by a balance between protein kinases and phosphatases. diva-portal.orgmdpi.com Inhibition of kinases that phosphorylate tau, such as DYRK1A, is a potential therapeutic approach. plos.org While the direct effect of this compound on tau phosphorylation is not specified, the broader family of heterocyclic compounds is under investigation for their ability to modulate this pathway.

Suppression of Pro-inflammatory Cytokine Production

Inflammation is a critical component of many chronic diseases. Pro-inflammatory cytokines, such as TNF-α, IL-1, and IL-6, play a central role in initiating and perpetuating the inflammatory response. nih.govexplorationpub.com The suppression of these cytokines is a key therapeutic goal. Quinazolinone derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. bmbreports.orgsemanticscholar.org This action is often mediated through the inhibition of signaling pathways like NF-κB, which is a master regulator of inflammation. bmbreports.orgsemanticscholar.org The ability of this compound and related compounds to suppress pro-inflammatory cytokine production highlights their potential in treating inflammatory conditions.

| Pathway | Effect | Potential Therapeutic Implication | References |

|---|---|---|---|

| β-Amyloid Aggregation | Inhibition | Alzheimer's Disease | nih.gov |

| Oxidative Stress | Mitigation | Neurodegenerative and other diseases | researchgate.netmdpi.com |

| Tau Protein Hyperphosphorylation | Modulation | Alzheimer's Disease and Tauopathies | frontiersin.orgplos.org |

| Pro-inflammatory Cytokine Production | Suppression | Inflammatory Disorders | nih.govbmbreports.org |

Induction of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. ekb.eg The ability of therapeutic agents to induce apoptosis in malignant cells is a cornerstone of effective cancer treatment. nih.gov this compound has demonstrated the capacity to trigger this cell death cascade in various cancer cell lines.

The process of apoptosis is executed by a family of cysteine proteases known as caspases. nih.gov These enzymes are present as inactive zymogens and are activated in a hierarchical cascade. nih.gov Research indicates that this compound and its derivatives can initiate this cascade, leading to the activation of key executioner caspases such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9. researchgate.net The activation of caspase-9 points to the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov

The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. thno.orgwikipedia.org This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). wikipedia.orgnih.gov The balance between these opposing factions determines the cell's fate. nih.gov Studies on related quinazolinone compounds have shown they can modulate this balance by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax. nih.gov This shift in the Bcl-2 family protein ratio leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic apoptotic pathway. wikipedia.org MOMP allows for the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of caspase-9 and the subsequent caspase cascade. nih.gov

| Key Apoptotic Event | Role in Apoptosis | Observed Effect of this compound Derivatives |

|---|---|---|

| Caspase Activation | Execution of programmed cell death. nih.gov | Activation of initiator (e.g., Caspase-9) and executioner (e.g., Caspase-3/7) caspases. researchgate.net |

| Bcl-2 Family Protein Regulation | Control of the intrinsic apoptotic pathway. thno.org | Downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic proteins (e.g., Bax). nih.gov |

| Mitochondrial Outer Membrane Permeabilization (MOMP) | Release of pro-apoptotic factors from mitochondria. wikipedia.org | Induced by the altered balance of Bcl-2 family proteins. nih.gov |

Investigation of Intracellular Signaling Pathways

The anticancer effects of this compound are further elucidated by its influence on critical intracellular signaling pathways that govern cell proliferation, survival, and growth.

One of the most crucial pathways in cancer biology is the PI3K/Akt/mTOR pathway. nih.gov This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and resistance to therapy. nih.govmdpi.com The PI3K/Akt/mTOR pathway is a cascade of proteins that transmits signals from growth factor receptors on the cell surface to the nucleus, promoting cell survival and proliferation. nih.govmdpi.com Research on quinazolinone derivatives suggests that they can inhibit this pathway at different levels. nih.gov By suppressing the phosphorylation of key components like Akt and mTOR, these compounds can effectively halt the pro-survival signals and contribute to the induction of apoptosis.

Another significant signaling cascade implicated in cancer is the MAPK/ERK pathway. nih.gov This pathway is involved in transmitting signals from a variety of extracellular stimuli to the nucleus, regulating processes such as cell proliferation, differentiation, and survival. nih.govyoutube.com The sustained activation of the ERK component of this pathway is often associated with tumorigenesis. nih.gov Some anticancer agents exert their effects by modulating this pathway. While the direct effects of this compound on the MAPK/ERK pathway are still under investigation, related compounds have been shown to interfere with this signaling cascade, thereby inhibiting cancer cell proliferation. nih.gov

| Signaling Pathway | Function in Cancer | Potential Effect of this compound |

|---|---|---|

| PI3K/Akt/mTOR | Promotes cell growth, proliferation, and survival. nih.govplos.org | Inhibition of pathway components, leading to decreased cell viability and induction of apoptosis. nih.gov |

| MAPK/ERK | Regulates cell proliferation, differentiation, and survival. nih.gov | Modulation of the pathway to inhibit cancer cell proliferation. nih.gov |

Future Directions and Research Perspectives for 2 Cyclohexylquinazolin 4 3h One

Exploration of Novel Derivatives with Enhanced Potency and Selectivity

The future of 2-cyclohexylquinazolin-4(3H)-one research heavily relies on the strategic design and synthesis of novel derivatives to improve biological potency and target selectivity. Structure-activity relationship (SAR) studies are central to this effort, guiding the modification of the quinazolinone scaffold to optimize interactions with biological targets.

Key areas for modification include:

The Quinazolinone Core: Introducing substituents on the benzene (B151609) ring of the quinazolinone nucleus can significantly influence activity. For instance, the introduction of an electron-withdrawing group, such as a trifluoromethyl group, has been shown to enhance antifungal activity in some quinazolinone derivatives. mdpi.com

The 2-Position Substituent: The cyclohexyl group at the 2-position is a critical determinant of the compound's properties, including its hydrophobicity, which can affect solubility and target binding. ontosight.ai Replacing the cyclohexyl moiety with other groups, such as aryl, heteroaryl, or different alkyl chains, can modulate the compound's biological profile. For example, in a series of pyridazino[1,6-b]quinazolinone derivatives, introducing a benzene ring led to greater anti-proliferative activity compared to alkyl moieties. mdpi.com

The 3-Position: The nitrogen at the 3-position is another key site for modification. Attaching different functional groups at this position can alter the compound's interaction with target proteins. Studies on 6-bromo-3-cyclohexylquinazolin-4(3H)-one have provided insights into how substitutions at this position can influence binding to specific kinases like ALK2. nih.gov

The goal of these explorations is to create a diverse library of compounds based on the this compound template. By systematically altering its structure, researchers can fine-tune its properties to achieve higher efficacy against specific diseases while minimizing off-target effects.

Advanced Mechanistic Studies for Target Validation

While many quinazolinone derivatives exhibit promising biological activity, a deeper understanding of their precise mechanism of action is crucial for their development as therapeutic agents. Target validation is the process of demonstrating that a specific protein or pathway is directly responsible for the compound's observed effects. nih.gov

Future research will employ a range of advanced techniques to elucidate these mechanisms:

Biochemical Assays: These experiments are essential for confirming that a derivative directly interacts with and modulates the activity of a purified target protein, such as a specific enzyme or receptor. nih.gov

Cell-Based Assays: These studies provide a more biologically relevant context, allowing researchers to observe the effects of the compounds within living cells and confirm that the target engagement translates into the desired cellular response. nih.gov

Structural Biology: Techniques like X-ray crystallography and NMR spectroscopy can provide atomic-level details of how a quinazolinone derivative binds to its target protein. This information is invaluable for understanding the basis of its potency and selectivity and for guiding further rational design of improved derivatives. mdpi.com

"Omics" Approaches: Integrating data from genomics, proteomics, and metabolomics can help build a comprehensive picture of the cellular pathways affected by a compound, helping to confirm its on-target activity and identify any potential off-target effects.

For example, studies on quinazolinone inhibitors of the ALK2 kinase have used crystallographic data to reveal how these compounds bind to the target, providing a structural basis for their inhibitory action and a roadmap for future optimization. nih.gov

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational (in silico) and experimental (in vitro/in vivo) methods has become a cornerstone of modern drug discovery. frontiersin.org This integrated approach is particularly valuable for accelerating the discovery and optimization of novel this compound derivatives.

| Computational Method | Application in Quinazolinone Research |

| Molecular Docking | Predicts how a compound like this compound might bind to the three-dimensional structure of a target protein. This helps prioritize which derivatives to synthesize and test. mdpi.commdpi.com |

| Virtual Screening | Uses computer algorithms to rapidly screen large virtual libraries of compounds against a specific target, identifying potential hits for further investigation. uu.nl |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of quinazolinone derivatives with their biological activity. These models can then predict the activity of new, unsynthesized compounds. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the compound and its target protein over time, providing insights into the stability of their interaction and the dynamics of the binding process. mdpi.com |

This computational work is not a replacement for laboratory experiments but rather a powerful tool to guide them. mdpi.com By predicting which modifications are most likely to improve a compound's properties, researchers can focus their synthetic efforts, saving time and resources. nih.gov The predictions from these in silico models must always be validated through rigorous experimental testing to confirm their real-world biological activity. mdpi.com

Potential for Multi-Target Ligand Design and Development

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. uu.nlnih.gov The traditional "one drug, one target" approach may be insufficient for these conditions. This has led to the rise of polypharmacology and the design of multi-target-directed ligands (MTDLs)—single molecules engineered to interact with several targets simultaneously. uu.nlmdpi.com

The quinazolinone scaffold is an excellent starting point for developing MTDLs due to its inherent ability to be modified to interact with a diverse range of biological targets. researchgate.net Future research can focus on designing derivatives of this compound that act as dual or multiple inhibitors. For example, researchers have successfully designed 4-anilinoquinazoline-urea derivatives that act as dual inhibitors of both EGFR and VEGFR-2, two key targets in cancer therapy. nih.gov

The development of MTDLs involves:

Identifying Target Combinations: Selecting a set of targets that, when modulated together, are expected to produce a synergistic therapeutic effect. uu.nl

Rational Design: Using computational and structural information to design a single molecule that incorporates the necessary features to bind to all selected targets.

Synthesis and Evaluation: Creating the designed compounds and testing them against each individual target and in complex biological systems to confirm their multi-target activity and therapeutic potential.

Role of Natural Product Inspiration in Derivative Design

Nature is a rich source of complex and biologically active molecules. Many quinazolinone alkaloids have been isolated from plants and microorganisms, and these natural products serve as a valuable source of inspiration for the design of new therapeutic agents. arabjchem.orgmdpi.comresearchgate.net Vasicine, an alkaloid isolated from Adhatoda vasica, is a well-known example of a naturally occurring quinazolinone. mdpi.com

Future design strategies for derivatives of this compound can benefit from:

Natural Product Scaffolds as Templates: Using the core structures of bioactive natural alkaloids as a starting point for creating new libraries of synthetic compounds. researchgate.net

Molecular Hybridization: Combining the quinazolinone scaffold with pharmacophores from other natural products to create hybrid molecules with novel or enhanced activities. This approach has been used to create potent antileishmanial agents by combining the quinazolinone core with features of other natural compounds. researchgate.netacs.org

Inspiration from Alkaloids: Studying the structure of alkaloids like L-norephedrine has inspired the synthesis of new quinazolinone derivatives with potential as EGFR inhibitors. nih.gov

By leveraging the structural diversity and inherent biological activity of natural products, researchers can expand the chemical space of quinazolinone derivatives and increase the probability of discovering novel drug candidates. acs.org

Non-Medicinal Applications (e.g., Agrochemical Research for Quinazolinone Scaffolds)

The biological activity of the quinazolinone scaffold is not limited to medicine. These compounds also have significant potential in agriculture as active ingredients in agrochemicals. mdpi.comnih.gov The structural features that allow quinazolinones to interact with biological targets in humans can be adapted to target pests and weeds that affect crop production.

Research in this area has shown that quinazolinone derivatives can possess:

Herbicidal Activity: Certain quinazoline-2,4-dione derivatives have been found to be potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicide development. Some of these compounds show broad-spectrum weed control with good crop selectivity. researchgate.net

Fungicidal Activity: Quinazolinone derivatives have demonstrated the ability to inhibit the growth of various pathogenic fungi. For instance, some derivatives have been shown to be effective against Rhizoctonia solani, a fungus that causes significant crop damage. arabjchem.org

Antifungal Properties: Studies have identified that introducing specific chemical groups onto the quinazolinone scaffold can improve its antifungal spectrum. mdpi.com

Future research will likely focus on optimizing the quinazolinone scaffold specifically for agricultural applications, aiming to develop new, effective, and environmentally safer pesticides and herbicides. mdpi.comresearchgate.net

Q & A

What are the established synthetic protocols for 2-cyclohexylquinazolin-4(3H)-one and its derivatives?

Level: Basic

Answer:

The synthesis of this compound derivatives typically involves nucleophilic substitution or condensation reactions. A common method includes refluxing 2-hydrazinoquinazolin-4(3H)-one with cyclohexyl-containing aldehydes/ketones in glacial acetic acid, followed by purification via recrystallization (e.g., ethanol) . Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields compared to conventional heating . Key steps include:

- Nucleophilic attack on the carbonyl group of the lactone ring.

- Intramolecular cyclization under acidic conditions to form the quinazolinone core.

- Purification using column chromatography or solvent recrystallization.

How do structural modifications at the 2-position influence the biological activity of quinazolinone derivatives?

Level: Advanced

Answer:

Modifications at the 2-position significantly alter bioactivity. For example:

- Amino acid/dipeptide residues (e.g., glycylglycine) enhance acetylcholinesterase (AChE) inhibition, as seen in 6,7-dimethoxyquinazolin-4(3H)-one derivatives (IC50 = 1.8–4.2 mg/mL) .

- Heteroalkyl groups (e.g., trifluoromethoxy) improve metabolic stability and target binding .

- Bulkier substituents (e.g., cyclohexyl) may increase lipophilicity, affecting blood-brain barrier penetration .

Table 1: Impact of substituents on AChE inhibition

| Substituent | IC50 (mg/mL) | Reference Compound (Donepezil) |

|---|---|---|

| Glycylglycine | 1.8 ± 0.36 | 2.4 ± 0.06 |

| Trifluoromethoxy | Not reported | N/A |

| Cyclohexyl | 4.2 ± 0.96 | 2.4 ± 0.06 |

What methodologies are recommended for assessing acetylcholinesterase inhibitory activity?

Level: Basic

Answer:

The Ellman assay is widely used:

Reagents : Acetylthiocholine iodide, 5,5'-dithiobis-2-nitrobenzoic acid (DTNB).

Procedure :

- Incubate test compounds with AChE and substrate.

- Measure thiocholine production spectrophotometrically at 412 nm.

- Calculate IC50 using triplicate runs to ensure reproducibility .

Validation : Compare results to reference inhibitors (e.g., donepezil) and include positive/negative controls.

How can researchers address inconsistencies in reported IC50 values for quinazolinone derivatives?

Level: Advanced

Answer:

Discrepancies often arise from:

- Assay variability (e.g., enzyme source, substrate concentration).

- Compound purity (e.g., residual solvents affecting activity).

Strategies : - Standardize protocols : Use identical enzyme batches (e.g., electric eel AChE) and buffer conditions.

- Validate purity : Employ HPLC or NMR for compound characterization .

- Meta-analysis : Compare data across studies using normalized units (e.g., µM instead of mg/mL) .

What in vitro models are suitable for evaluating antiamyloidogenic potential?

Level: Advanced

Answer:

- Thioflavin T (ThT) assay : Monitors β-amyloid (Aβ) aggregation via fluorescence.

- Congo red binding : Measures Aβ fibril formation by spectrophotometric shifts (e.g., λmax shift from 490 to 540 nm) .

- Cell-based models : Use neuroblastoma cells (e.g., SH-SY5Y) to assess Aβ-induced cytotoxicity and compound rescue effects.

Key parameters : - Concentration range : Test 1–100 µM to determine dose-dependent effects.

- Controls : Include reference inhibitors (e.g., GV-791) and vehicle-only groups .

What analytical techniques are critical for characterizing quinazolinone derivatives?

Level: Basic

Answer:

- NMR spectroscopy : Confirm structural integrity (e.g., <sup>1</sup>H/<sup>13</sup>C for cyclohexyl protons).

- Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for C20H20N2O, MW 304.39) .

- X-ray crystallography : Resolve stereochemistry for chiral derivatives .

How can structure-activity relationship (SAR) studies optimize quinazolinone derivatives?

Level: Advanced

Answer:

SAR strategies include:

- Substituent scanning : Introduce electron-withdrawing (e.g., -CF3) or donating (e.g., -OCH3) groups to modulate electronic effects .

- Bioisosteric replacement : Replace the cyclohexyl group with heterocycles (e.g., piperidinyl) to improve solubility .

- Fragment-based design : Combine active fragments (e.g., glycylleucine + quinazolinone core) to enhance dual AChE/amyloid inhibition .

What safety precautions are essential when handling this compound?

Level: Basic

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .

- Storage : Keep sealed in dry conditions at 2–8°C to prevent degradation .

- First aid : For skin contact, wash with soap/water; consult a physician if ingested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.